molecular formula C19H18O4S B2630314 Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate CAS No. 2361749-38-2

Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate

Cat. No.: B2630314
CAS No.: 2361749-38-2
M. Wt: 342.41
InChI Key: WYVFXKPLTJCNKC-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate is an organic compound with the molecular formula C19H18O4S. This compound is characterized by the presence of a naphthalene ring and a benzene ring, which are connected through a sulfonate group. The ethoxy and methyl substituents on the benzene ring further define its chemical structure.

Scientific Research Applications

Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

Target of Action

The primary targets of Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

The mode of action of This compound It is known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that This compound may interact with its targets through a similar mechanism.

Pharmacokinetics

The pharmacokinetics of This compound Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of This compound As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfonamide derivatives, and various substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also contains a naphthalene ring and exhibits similar chemical properties.

    9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene: Another compound with a naphthalene ring, used in organic light-emitting diodes (OLEDs).

Uniqueness

Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its sulfonate group makes it particularly useful in various substitution reactions, and its ethoxy and methyl substituents provide additional sites for chemical modification.

Properties

IUPAC Name

naphthalen-2-yl 2-ethoxy-5-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4S/c1-3-22-18-11-8-14(2)12-19(18)24(20,21)23-17-10-9-15-6-4-5-7-16(15)13-17/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVFXKPLTJCNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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